molecular formula C21H15ClN4O4S B2867204 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895005-11-5

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2867204
CAS No.: 895005-11-5
M. Wt: 454.89
InChI Key: ORAFBNZNVSDRCY-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzothiazole moiety, a nitrobenzamide group, and a pyridine ring

Mechanism of Action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular therapy.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to cell death . The downstream effects of this disruption are still being studied, but it is likely that it leads to a loss of structural integrity and possibly the death of the bacterium.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to the disruption of the mycobacterial cell wall. This disruption could potentially lead to cell death, providing a mechanism for its anti-tubercular activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, nitration, and subsequent coupling reactions. One common synthetic route includes:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via a condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde under acidic conditions.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated benzothiazole is coupled with 5-chloro-2-nitrobenzoic acid and pyridine-3-methanol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole moiety is particularly effective in targeting bacterial enzymes, making it a promising candidate for antibacterial drug development.

Properties

IUPAC Name

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4S/c1-30-17-5-2-6-18-19(17)24-21(31-18)25(12-13-4-3-9-23-11-13)20(27)15-10-14(22)7-8-16(15)26(28)29/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAFBNZNVSDRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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